

improving 15-PGDH-IN-2 potency and selectivity

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Compound Focus: 15-Pgdh-IN-2

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Structural Insights for Rational Design

Recent structural biology studies have revealed critical features of the 15-PGDH enzyme that can be exploited for designing high-potency, selective inhibitors.

- **Key Binding Interactions:** Cryo-EM structures show that sub-nanomolar inhibitors like **(+)-SW209415** bind deeply within the catalytic site. They engage in hydrogen bonding with catalytic residues **Ser138** and **Tyr151**, while the thienopyridine moiety participates in crucial **π -stacking with Phe185** [1].
- **The Dynamic Lid Domain:** A significant discovery is a dynamic, triple-helix "**lid domain**" (residues ~180-220) that closes around the inhibitor. Residues **Phe185 and Tyr217 act as hinges** for this lid. Designing compounds that stabilize this closed conformation is a powerful strategy for achieving high-affinity binding [1].
- **Exploiting Enantioselectivity:** Binding is highly stereospecific. For sulfoxide-based inhibitors, the **R-enantiomer** shows dramatically higher potency (e.g., ~300-fold) than the S-enantiomer because its geometry allows optimal interaction with Ser138 and Tyr151 [2] [1].

Experimental Methods & Workflows

Here are detailed protocols for key experiments cited in the literature for evaluating and optimizing 15-PGDH inhibitors.

Method	Key Application	Detailed Protocol Summary
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| **Cryo-EM Structural Analysis** [1] | Mapping inhibitor binding modes and lid domain dynamics. | 1. Purify recombinant human 15-PGDH. 2. Pre-form complex with inhibitor and NADH cofactor. 3. Use size-exclusion chromatography to confirm complex assembly. 4. Prepare cryo-EM grid and collect data. 5. Perform single-particle analysis to solve structure. | | **Molecular Dynamics (MD) Simulations** [2] [1] | Assessing binding stability, lid dynamics, and enantiomer selectivity. | 1. Dock inhibitor into 15-PGDH active site (e.g., using PDBID: 2GDZ). 2. Solvate the system in an explicit water model and add ions. 3. Run long-time scale MD simulations (e.g., 1.5 μ s). 4. Analyze trajectories for residue stability, H-bond occupancy, and lid movement. | | **Free Energy Perturbation (FEP+)** [3] | Accurately predicting relative binding affinities for virtual compounds. | 1. Start from a known co-crystal or docked structure. 2. Set up a calculation to alchemically transform one ligand into another. 3. Use FEP+ to compute the free energy difference (ΔG). 4. Train a machine learning model on FEP+ predictions to prioritize synthesis from large virtual libraries [3]. | | **Tandem Mass Tag (TMT) Proteomics** [4] | Profiling cellular responses to 15-PGDH modulation. | 1. Treat cells (e.g., A549) with inhibitor or overexpress 15-PGDH. 2. Extract proteins, reduce, alkylate, and digest with trypsin. 3. Label peptides with TMT reagents. 4. Mix samples, perform HPLC separation, and analyze by LC-MS/MS. 5. Identify differentially expressed proteins and pathway changes. |

Frequently Asked Questions & Troubleshooting

Q1: My inhibitor shows excellent enzymatic potency (low nM IC₅₀) but poor cellular activity in elevating PGE₂. What could be the issue?

- **A:** This discrepancy often points to **poor cellular permeability or high efflux**. Check your compound's **logP and polar surface area (PSA)**. The highly buried, hydrophilic nature of the 15-PGDH active site can favor very polar molecules that don't cross cell membranes well. Strategies include:
 - **Design less polar prodrugs** that are cleaved intracellularly.
 - Use **cell-based counter-screens** (e.g., PGE₂ ELISA in A549 cells [4] [5]) early in optimization to identify this issue.
 - Run a **cellular thermal shift assay (CETSA)** to confirm target engagement in cells.

Q2: How can I improve the selectivity of my inhibitor against other short-chain dehydrogenases/reductases (SDRs)?

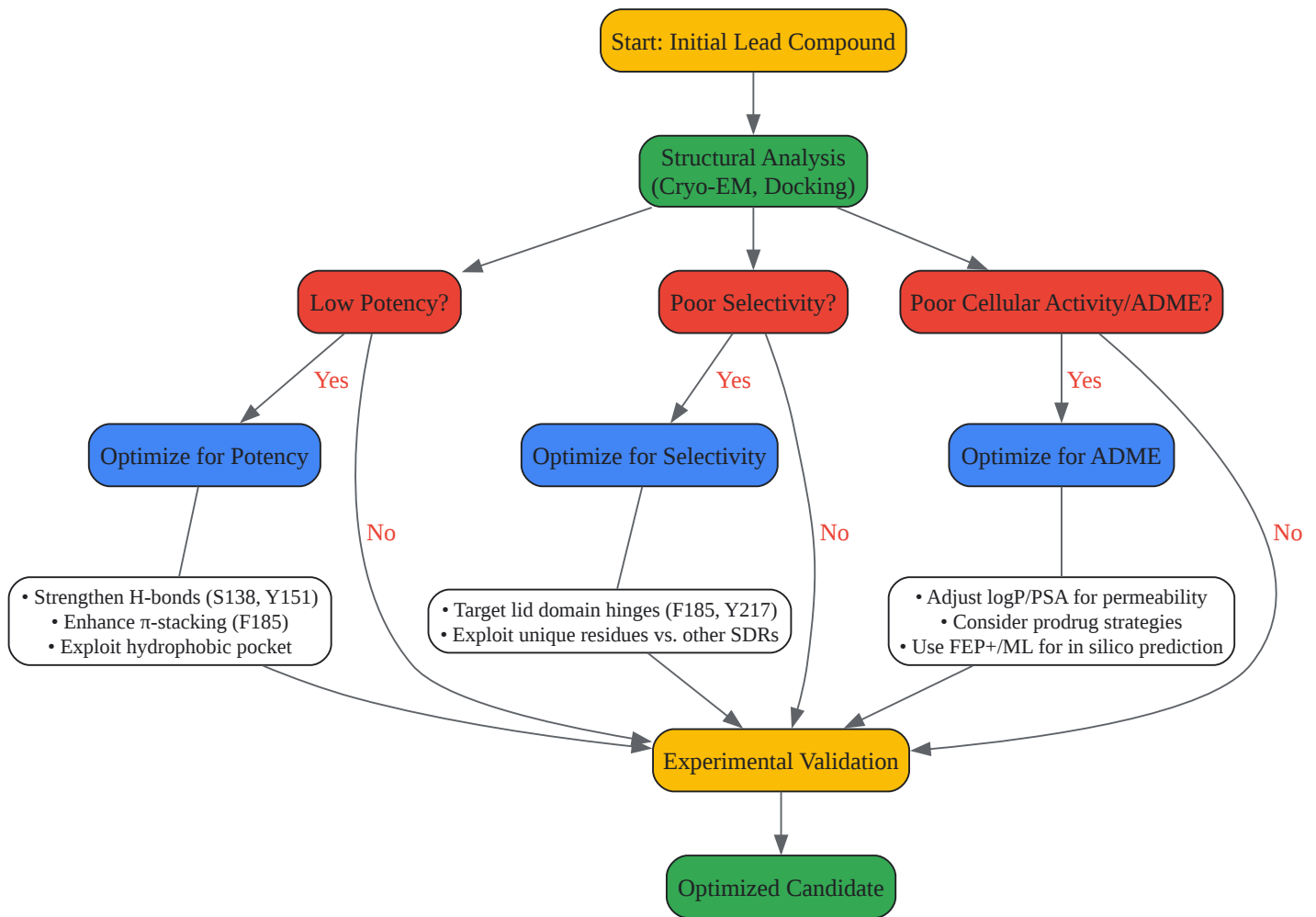
- **A:** Exploit the unique **lid-closing mechanism and the specific hinge residues (F185, Y217)** of 15-PGDH [1].
 - Perform **sequence alignment** of the lid domain region against off-target SDRs. Design compounds that form specific interactions with residues unique to 15-PGDH in this region.
 - Use **FEP+ calculations** [3] to model your compound against homology models of off-target SDRs and predict selectivity.
 - Experimentally test against a panel of related enzymes in a **counter-screen assay**.

Q3: The synthetic yield of the correct sulfoxide enantiomer is low. Are there alternative scaffolds?

- **A:** Yes, several potent scaffolds avoid the sulfoxide chirality challenge. Research has identified:
 - **Tetrahydro-1H-cyclopropa[c][1,8]naphthyridine** derivatives (e.g., HW201877, IC₅₀ = 3.6 nM) that are highly potent and orally bioavailable [5].
 - Other novel series have been developed using **structure-based design and advanced computational methods** [3], which may provide new, synthetically accessible chemotypes.

Rational Design & Optimization Strategies

The following diagram illustrates the logical workflow for optimizing 15-PGDH inhibitors, integrating the structural insights and experimental methods discussed.



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